molecular formula C12H26 B14687666 2,6-Dimethyl-4-(propan-2-yl)heptane CAS No. 35866-89-8

2,6-Dimethyl-4-(propan-2-yl)heptane

Cat. No.: B14687666
CAS No.: 35866-89-8
M. Wt: 170.33 g/mol
InChI Key: BIBHNAJLMRUJLS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

    Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

    Cracking: High temperatures (500-700°C) and catalysts like zeolites are used.

Major Products

Scientific Research Applications

2,6-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)heptane involves its interaction with molecular targets through hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylheptane: Another branched alkane with similar properties but different branching positions.

    2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.

    2,2-Dimethylpropane: A highly branched alkane with a compact structure.

Uniqueness

2,6-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides a balance between hydrophobicity and molecular size, making it suitable for various applications in research and industry .

Properties

CAS No.

35866-89-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,6-dimethyl-4-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-9(2)7-12(11(5)6)8-10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

BIBHNAJLMRUJLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)C(C)C

Origin of Product

United States

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